
(R)-2-(Dibenzylamino)-3-methyl-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Dibenzylamino)-3-methyl-1-butanol is an organic compound that features a chiral center, making it optically active This compound is characterized by the presence of a dibenzylamino group attached to a butanol backbone, with a methyl group at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Dibenzylamino)-3-methyl-1-butanol typically involves the reaction of dibenzylamine with a suitable chiral precursor. One common method is the reductive amination of 3-methyl-2-butanone with dibenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the production of ®-2-(Dibenzylamino)-3-methyl-1-butanol may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and advanced purification techniques like chromatography are employed to isolate the product.
Types of Reactions:
Oxidation: ®-2-(Dibenzylamino)-3-methyl-1-butanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Recent studies have indicated that compounds with similar structural motifs to (R)-2-(Dibenzylamino)-3-methyl-1-butanol exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential to induce apoptosis in cancer cells, particularly breast cancer cells (MCF-7).
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. Results indicated a notable reduction in cell viability compared to control groups, suggesting its potential as an anticancer agent.
Compound | IC50 (μM) on MCF-7 | Toxicity on Normal Cells |
---|---|---|
Tamoxifen | 1.0 | Moderate |
This compound | 0.4 | Low |
Neuroprotective Effects
The compound has shown promise in neuroprotective studies, where it may inhibit neuronal apoptosis and promote survival in models of neurodegenerative diseases such as Alzheimer's disease. Its interaction with neurotransmitter receptors is under investigation.
Case Study: Neuroprotection
In a study focused on neuroprotection, this compound was tested for its ability to reduce oxidative stress markers in neuronal cultures. The results indicated a significant decrease in markers of oxidative damage, highlighting its potential therapeutic role.
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves the reaction of dibenzylamine with 3-methyl-1-butanol under controlled conditions to ensure high enantiomeric purity. The dibenzylamino group enhances lipophilicity, facilitating cellular penetration and interaction with various molecular targets.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses.
Wirkmechanismus
The mechanism of action of ®-2-(Dibenzylamino)-3-methyl-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(Dibenzylamino)-3-methyl-1-butanol: The enantiomer of the compound, differing in its optical activity.
Dibenzylamino-1-methylcyclohexanol: A structurally similar compound with a cyclohexanol backbone.
Dibenzylamino-1-trifluoromethylcyclohexanol: Another similar compound with a trifluoromethyl group.
Uniqueness: ®-2-(Dibenzylamino)-3-methyl-1-butanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structurally similar compounds. Its ability to interact with specific molecular targets makes it a valuable compound in both research and industrial applications.
Biologische Aktivität
(R)-2-(Dibenzylamino)-3-methyl-1-butanol is a chiral compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, including toxicity studies, antimicrobial properties, and metabolic pathways.
Chemical Structure and Properties
This compound has the following chemical formula: C19H25NO. The compound features a dibenzylamino group, which is significant for its biological interactions. Its stereochemistry is crucial as it influences the compound's activity in biological systems.
Toxicological Studies
Toxicity assessments are vital for understanding the safety profile of this compound.
Acute Toxicity
In acute dermal toxicity studies, the compound exhibited no lethality at doses up to 2000 mg/kg body weight (bw) in animal models. Observations indicated no significant adverse effects on general health or body weight gain during a 28-day administration period at lower doses .
Repeated Dose Toxicity
A repeated dose toxicity study in rats revealed that the no-observed-adverse-effect levels (NOAELs) were determined to be 60 mg/kg bw/day for males and 250 mg/kg bw/day for females. Notable findings included increased relative weights of the kidneys and liver at higher doses, but no reproductive or developmental toxicity was observed .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored, particularly in relation to its structural analogs.
Case Study: Antimicrobial Evaluation
Research involving chiral 1,3-oxazolidinones derived from dibenzylamino compounds showed promising antibacterial activity against strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 7.4 to 119 μg/mL, indicating that modifications to the dibenzylamino structure could enhance antimicrobial efficacy .
Metabolic Pathways
Understanding the metabolic pathways of this compound is crucial for elucidating its biological activity.
Production in Microorganisms
Studies have demonstrated that strains of Escherichia coli can be genetically engineered to produce 3-methyl-1-butanol, a related compound. This process involves metabolic engineering techniques that enhance alcohol production through selective pressure and mutagenesis . The successful production of this alcohol suggests potential routes for biotechnological applications.
Summary of Findings
Study Type | Findings |
---|---|
Acute Toxicity | No deaths at 2000 mg/kg; no significant health effects observed. |
Repeated Dose Toxicity | NOAEL: 60 mg/kg bw/day (males), 250 mg/kg bw/day (females); organ weight increases noted. |
Antimicrobial Activity | MIC values: 7.4 - 119 μg/mL against S. aureus; structural modifications enhance activity. |
Metabolic Engineering | Successful production of related alcohols in engineered E. coli strains. |
Eigenschaften
IUPAC Name |
(2R)-2-(dibenzylamino)-3-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLAXLXECFRUPM-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.